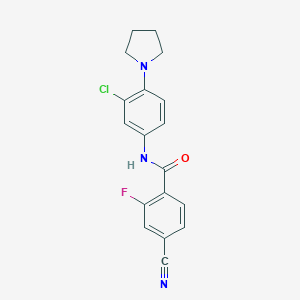![molecular formula C21H16BrFN4O2 B250731 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a complex organic compound that features a combination of bromophenoxy, fluorophenyl, and benzotriazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-bromophenoxyacetic acid: This can be achieved through the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Synthesis of 2-(4-fluorophenyl)-6-methyl-2H-benzotriazole: This involves the cyclization of 4-fluoroaniline with methyl anthranilate in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the intermediate compounds using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-(2-(2-(4-bromophenoxy)propanoate)carbohydrazonoyl)phenyl 2-fluorobenzoate
- 4-bromo-2-fluorobiphenyl
Uniqueness
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is unique due to the presence of both bromophenoxy and fluorophenyl groups, which can impart distinct chemical and biological properties. The benzotriazole ring further enhances its versatility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16BrFN4O2 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrFN4O2/c1-13-10-19-20(26-27(25-19)16-6-4-15(23)5-7-16)11-18(13)24-21(28)12-29-17-8-2-14(22)3-9-17/h2-11H,12H2,1H3,(H,24,28) |
InChI Key |
HLMYLUGTBXPEAN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)

![N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B250655.png)
![5-chloro-2-methoxy-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B250656.png)








![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
